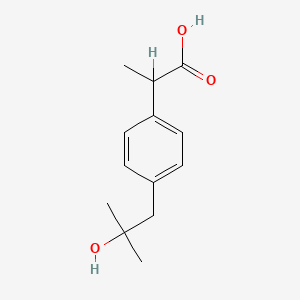

Hydroxyibuprofen

Description

major urinary metabolite of ibuprofen; structure in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-(2-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,9,16H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHKVYPPCJBOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC(C)(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873789 | |

| Record name | 2-Hydroxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51146-55-5 | |

| Record name | Hydroxyibuprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51146-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyibuprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(2-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYIBUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KHZ9ELM84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Primary Metabolic Pathway of Ibuprofen to Hydroxyibuprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathway of ibuprofen, focusing on its conversion to hydroxyibuprofen. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies. This document details the enzymatic processes, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

Executive Summary

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is primarily metabolized in the liver through oxidation. The principal metabolic route involves the hydroxylation of the isobutyl side chain, leading to the formation of this compound metabolites. This process is predominantly mediated by cytochrome P450 (CYP) enzymes, with CYP2C9 being the primary catalyst and CYP2C8 playing a secondary role. The metabolism exhibits stereoselectivity, with different affinities and reaction rates for the (S)- and (R)-enantiomers of ibuprofen. Understanding this pathway is critical for assessing drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response due to genetic polymorphisms in the metabolizing enzymes.

The Core Metabolic Pathway: Hydroxylation of Ibuprofen

The primary metabolic transformation of ibuprofen is its oxidation to hydroxylated metabolites, which are subsequently more readily excreted from the body.

Key Enzymes and Reactions

The hydroxylation of ibuprofen is catalyzed by enzymes belonging to the cytochrome P450 superfamily, which are primarily located in the liver.

-

CYP2C9: This is the principal enzyme responsible for the metabolism of both ibuprofen enantiomers.[1][2][3][4] It catalyzes the formation of both 2-hydroxyibuprofen and 3-hydroxyibuprofen.[1][2]

-

CYP2C8: This enzyme also contributes to ibuprofen metabolism, although to a lesser extent than CYP2C9.[1][4] It shows a preference for the 2-hydroxylation of (R)-ibuprofen.[1]

-

Other CYPs: At higher concentrations of ibuprofen, other cytochrome P450 enzymes such as CYP3A4 and CYP2C19 may also play a minor role in its hydroxylation.[1]

The hydroxylation reactions occur on the isobutyl side chain of the ibuprofen molecule, leading to the formation of two main primary metabolites:

-

2-Hydroxyibuprofen: Formed by the hydroxylation at the C-2 position of the isobutyl group.

-

3-Hydroxyibuprofen: Formed by the hydroxylation at the C-3 position of the isobutyl group.

These hydroxylated metabolites are pharmacologically inactive.[5] Following their formation, they can be further oxidized to carboxyibuprofen or undergo glucuronidation before being excreted in the urine.[1][2] Approximately 25% of an administered dose of ibuprofen is excreted as 2-hydroxyibuprofen and its corresponding acyl glucuronide.[1]

Stereoselectivity of Metabolism

Ibuprofen is administered as a racemic mixture of two enantiomers: (S)-ibuprofen and (R)-ibuprofen. The (S)-enantiomer is responsible for the majority of the drug's pharmacological activity.[2] The metabolism of these enantiomers is stereoselective:

-

(R)-Ibuprofen: Metabolized by both CYP2C9 and CYP2C8.[4][5] A significant portion of (R)-ibuprofen also undergoes chiral inversion to the active (S)-enantiomer in the body.[2]

This stereoselectivity has important implications for the drug's pharmacokinetics and pharmacodynamics.

Quantitative Data on Ibuprofen Metabolism

The following tables summarize key quantitative data related to the metabolism of ibuprofen to this compound.

Table 1: Enzyme Kinetic Parameters for Ibuprofen Hydroxylation in Human Liver Microsomes

| Enantiomer | Hydroxylation Position | Vmax (pmol/min/mg) | Km (μM) | Primary Enzyme | Citation |

| (S)-Ibuprofen | 2-hydroxylation | 566 ± 213 | 38 ± 13 | CYP2C9 | [6] |

| 3-hydroxylation | 892 ± 630 | 21 ± 6 | CYP2C9 | [6] | |

| (R)-Ibuprofen | 2-hydroxylation | 510 ± 117 | 47 ± 20 | CYP2C8/CYP2C9 | [6] |

| 3-hydroxylation | 593 ± 113 | 29 ± 8 | CYP2C9 | [6] |

Table 2: Inhibition Constants (Ki) of Sulfaphenazole (CYP2C9 Inhibitor)

| Enantiomer | Hydroxylation Position | Ki (μM) | Citation |

| (S)-Ibuprofen | 2-hydroxylation | 0.12 ± 0.05 | [6] |

| 3-hydroxylation | 0.07 ± 0.04 | [6] | |

| (R)-Ibuprofen | 2-hydroxylation | 0.11 ± 0.07 | [6] |

| 3-hydroxylation | 0.06 ± 0.03 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of ibuprofen to this compound.

In Vitro Metabolism of Ibuprofen using Human Liver Microsomes

This protocol is designed to determine the kinetics of ibuprofen hydroxylation in a controlled in vitro system.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Ibuprofen (racemic or individual enantiomers)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach the optimal temperature.

-

Initiate Reaction: Add ibuprofen (at various concentrations to determine kinetics) to the pre-incubated mixtures to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to HPLC vials for analysis by a validated HPLC-MS/MS method to quantify the formation of 2-hydroxyibuprofen and 3-hydroxyibuprofen.

-

Data Analysis: Calculate the rate of metabolite formation at each ibuprofen concentration. Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Metabolite Identification and Quantification using HPLC-MS/MS

This protocol outlines the analytical method for separating and quantifying ibuprofen and its hydroxy-metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for ibuprofen, 2-hydroxyibuprofen, 3-hydroxyibuprofen, and the internal standard.

Procedure:

-

Sample Preparation: Prepare calibration standards and quality control samples by spiking known concentrations of ibuprofen and its metabolites into a blank matrix (e.g., buffer or plasma). Process these along with the experimental samples as described in the in vitro metabolism protocol.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample supernatant onto the HPLC system.

-

Data Acquisition: Acquire data using the pre-defined MRM transitions for each analyte.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use this curve to determine the concentrations of the metabolites in the experimental samples.

Visualizations

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathway of ibuprofen and a typical experimental workflow.

Caption: Metabolic pathway of ibuprofen hydroxylation.

Caption: In vitro ibuprofen metabolism experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. High-Throughput HPLC-MS/MS Method for Quantification of Ibuprofen Enantiomers in Human Plasma: Focus on Investigation of Metabolite Interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Confirmation that cytochrome P450 2C8 (CYP2C8) plays a minor role in (S)-(+)- and (R)-(-)-ibuprofen hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Initial Characterization of Hydroxyibuprofen Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial characterization, and analysis of hydroxyibuprofen isomers, the primary metabolites of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Introduction: From Ibuprofen to its Hydroxylated Metabolites

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, was first synthesized in 1961 by Stewart Adams and John Nicholson at Boots Group.[1] It was introduced as a prescription drug in the United Kingdom in 1969 and in the United States in 1974 for the treatment of rheumatoid arthritis.[2] Subsequent research into its metabolic fate led to the discovery of several oxidized metabolites, with the hydroxylated forms being the most prominent. These metabolites are primarily the result of Phase I metabolism in the liver.[3] Early studies on ibuprofen's metabolism identified the major urinary metabolites as hydroxylated derivatives.[4] It is now well-established that the primary this compound isomers are 1-hydroxyibuprofen, 2-hydroxyibuprofen, and 3-hydroxyibuprofen.[5] These metabolites are considered pharmacologically inactive.[3]

Metabolic Pathway of Ibuprofen Hydroxylation

The hydroxylation of ibuprofen is a stereoselective process primarily mediated by cytochrome P450 enzymes in the liver. The two main enzymes responsible are CYP2C9 and, to a lesser extent, CYP2C8.[6] CYP2C9 predominantly metabolizes the pharmacologically active S-(+)-ibuprofen, while CYP2C8 has a higher affinity for the R-(-)-ibuprofen enantiomer.[3] The metabolism of ibuprofen to its hydroxylated forms is a critical step in its elimination from the body, with these metabolites being further conjugated and excreted in the urine.[6]

The metabolic pathway from ibuprofen to its primary hydroxy and carboxy metabolites is illustrated in the diagram below.

Quantitative Data on this compound Isomers

The pharmacokinetics of this compound isomers have been studied to understand the disposition of ibuprofen. The following tables summarize key pharmacokinetic and enzymatic parameters.

Table 1: In Vitro Michaelis-Menten Kinetic Parameters for the Formation of this compound Isomers in Human Liver Microsomes

| Enantiomer of Ibuprofen | This compound Isomer | Vmax (pmol/min/mg) | Km (μM) |

| S-Ibuprofen | 2-Hydroxyibuprofen | 566 ± 213 | 38 ± 13 |

| S-Ibuprofen | 3-Hydroxyibuprofen | 892 ± 630 | 21 ± 6 |

| R-Ibuprofen | 2-Hydroxyibuprofen | 510 ± 117 | 47 ± 20 |

| R-Ibuprofen | 3-Hydroxyibuprofen | 593 ± 113 | 29 ± 8 |

| Data from a study on the regioselective and stereoselective metabolism of ibuprofen.[7] |

Table 2: Pharmacokinetic Parameters of Ibuprofen Formulations in Healthy Volunteers (200 mg oral dose)

| Formulation | Cmax (μg/mL) | Tmax (hours) | AUC0–t (μg·h/mL) |

| Ibuprofen Arginine | 15.06 | 0.42 | 22.84 |

| Solubilized Ibuprofen Capsule | 14.34 | 0.5 | 23.36 |

| Standard Ibuprofen Tablets | 12.04 | 1.25 | 22.56 |

| Data from a comparative bioavailability study of different ibuprofen formulations.[8][9] |

Table 3: Pharmacokinetic Parameters of Ibuprofen Formulations in Healthy Volunteers (600 mg oral dose)

| Formulation | Cmax (μg/mL) | Tmax (hours) | t1/2 (hours) |

| Sugar-coated tablets (Test) | 52.03 | 1.0 | 1.8 |

| Film-coated tablets (Reference) | 40.32 | 1.5 | 1.4 |

| Data from a bioequivalence study of two ibuprofen formulations.[10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of this compound isomers. Below are protocols for key experiments.

Sample Preparation from Biological Matrices (Plasma and Urine)

Objective: To extract this compound isomers from plasma and urine for subsequent analysis.

Method 1: Solid-Phase Extraction (SPE) from Plasma and Urine

-

Materials: SPE cartridges (e.g., C18), methanol, water, nitrogen evaporator.

-

Procedure:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma or urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC or LC-MS analysis.[11]

-

Method 2: Liquid-Liquid Extraction (LLE) from Urine

-

Materials: Diethyl ether, hydrochloric acid, sodium sulfate, evaporator.

-

Procedure:

-

Acidify the urine sample with hydrochloric acid.

-

Extract the sample with diethyl ether.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the organic solvent.

-

Reconstitute the residue in the mobile phase.

-

Chromatographic Separation and Quantification

Objective: To separate and quantify the different this compound isomers and their enantiomers.

Method 1: Stereospecific Reversed-Phase HPLC

-

Derivatization:

-

React the extracted metabolites with S-(α)-methylbenzylamine to form diastereomeric amides.[12]

-

-

Chromatographic Conditions:

Method 2: Sequential Achiral-Chiral HPLC for Urine Samples

-

Achiral Separation:

-

Column: Partisil column (250x4.6 mm, 5 µm).[13]

-

Mobile Phase: Hexane:ethanol (98.2:1.8, v/v) with 0.05% trifluoroacetic acid (TFA).[13]

-

Flow Rate: 2.0 ml/min.[13]

-

Procedure: Collect the eluate containing the this compound and carboxyibuprofen metabolites separately. Evaporate to dryness and redissolve in the chiral mobile phase.[13]

-

-

Chiral Separation:

Method 3: Capillary Electrophoresis for Urine Samples

-

Chiral Selector: A mixture of dextrin 10 and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin.[14]

-

Buffer: 2-[N-morpholino]ethanesulfonic acid (MES) buffer, pH 5.26.[14]

-

Procedure: The electroosmotic flow is reversed using hexadimethrine bromide as a buffer additive for simultaneous chiral separation of ibuprofen and its hydroxy and carboxy metabolites.[14]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound isomers from biological samples.

Conclusion

The discovery and characterization of this compound isomers have been instrumental in understanding the metabolism and pharmacokinetics of ibuprofen. The stereoselective nature of ibuprofen's hydroxylation, primarily by CYP2C9 and CYP2C8, is a key determinant of its disposition. While these metabolites are pharmacologically inactive, their accurate quantification is essential for pharmacokinetic studies and for assessing the impact of genetic polymorphisms in metabolizing enzymes on drug clearance. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers in drug metabolism and development to further investigate the properties and fate of these important metabolites.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. The metabolism of ibuprofen. | Semantic Scholar [semanticscholar.org]

- 5. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative bioavailability study of two oral formulations of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pharmacokinetics and bioequivalence of two ibuprofen formulations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. High-performance liquid chromatographic determination of the stereoisomeric metabolites of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereospecific analysis of the major metabolites of ibuprofen in urine by sequential achiral-chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Separation of the enantiomers of ibuprofen and its major phase I metabolites in urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Chirality: A Technical Guide to the Stereospecific Hydroxylation of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is administered as a racemic mixture of two enantiomers: (S)-ibuprofen, which is primarily responsible for its therapeutic effects, and (R)-ibuprofen. The stereospecific metabolism of these enantiomers, particularly through hydroxylation, is a critical determinant of the drug's pharmacokinetic profile and clinical efficacy. This technical guide provides an in-depth exploration of the enzymatic pathways governing the hydroxylation of ibuprofen, focusing on the key cytochrome P450 (CYP) enzymes, their kinetic parameters, and the experimental methodologies used to elucidate these processes.

The Enzymatic Machinery: CYP2C9 and CYP2C8 at the Helm

The oxidative metabolism of ibuprofen is predominantly carried out by the CYP2C subfamily of enzymes in the liver, with CYP2C9 and CYP2C8 playing the most significant roles in its hydroxylation. A crucial aspect of this metabolic process is its stereoselectivity:

-

(S)-Ibuprofen Metabolism: The pharmacologically active (S)-enantiomer is preferentially metabolized by CYP2C9 . This enzyme catalyzes the formation of both 2-hydroxyibuprofen and 3-hydroxyibuprofen from (S)-ibuprofen.

-

(R)-Ibuprofen Metabolism: The (R)-enantiomer is a preferred substrate for CYP2C8 , which primarily facilitates its 2-hydroxylation. While CYP2C9 can also metabolize (R)-ibuprofen, its affinity is lower compared to (S)-ibuprofen.

Genetic polymorphisms in CYP2C9 and CYP2C8 can significantly impact the metabolism of ibuprofen, leading to inter-individual variability in drug clearance and response.[1][2] For instance, individuals with reduced-function CYP2C9 alleles may exhibit decreased clearance of (S)-ibuprofen, potentially leading to higher plasma concentrations and an increased risk of adverse effects.[3][4]

Quantitative Insights into Ibuprofen Hydroxylation

In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have provided valuable quantitative data on the kinetics of ibuprofen hydroxylation. These findings are summarized in the tables below.

Table 1: Kinetic Parameters for Ibuprofen Hydroxylation in Human Liver Microsomes[5]

| Enantiomer | Metabolite | Km (μM) | Vmax (pmol/min/mg) |

| (S)-Ibuprofen | 2-Hydroxyibuprofen | 38 ± 13 | 566 ± 213 |

| 3-Hydroxyibuprofen | 21 ± 6 | 892 ± 630 | |

| (R)-Ibuprofen | 2-Hydroxyibuprofen | 47 ± 20 | 510 ± 117 |

| 3-Hydroxyibuprofen | 29 ± 8 | 593 ± 113 |

Table 2: Inhibition of Ibuprofen Hydroxylation by Sulfaphenazole (a CYP2C9 Inhibitor)[5]

| Enantiomer | Hydroxylation Site | Ki (μM) |

| (S)-Ibuprofen | 2-hydroxylation | 0.12 ± 0.05 |

| 3-hydroxylation | 0.07 ± 0.04 | |

| (R)-Ibuprofen | 2-hydroxylation | 0.11 ± 0.07 |

| 3-hydroxylation | 0.06 ± 0.03 |

Visualizing the Metabolic Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways of ibuprofen hydroxylation and a typical experimental workflow for its in vitro study.

References

- 1. researchgate.net [researchgate.net]

- 2. High-Throughput HPLC-MS/MS Method for Quantification of Ibuprofen Enantiomers in Human Plasma: Focus on Investigation of Metabolite Interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. real.mtak.hu [real.mtak.hu]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

Hydroxyibuprofen as a Biomarker for Ibuprofen Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of R-(-)-ibuprofen and S-(+)-ibuprofen. The S-(+)-enantiomer is primarily responsible for its pharmacological activity.[1][2] The metabolism of ibuprofen is a critical determinant of its efficacy and safety, and understanding this process is paramount for drug development and personalized medicine. Hydroxyibuprofen, a primary metabolite, has emerged as a key biomarker for assessing ibuprofen metabolism, particularly the activity of the cytochrome P450 2C9 (CYP2C9) enzyme. This guide provides a comprehensive overview of the role of this compound in ibuprofen metabolism, detailing the metabolic pathways, analytical methodologies for its quantification, and its significance in clinical and research settings.

Ibuprofen Metabolism: The Central Role of Hydroxylation

Ibuprofen undergoes extensive hepatic metabolism, with very little of the unchanged drug excreted in the urine.[1][3][4] The primary metabolic pathway is oxidation, catalyzed by CYP enzymes, leading to the formation of several hydroxylated metabolites.[1][3]

Following oral administration, a significant portion of the pharmacologically less active R-(-)-ibuprofen (approximately 50-65%) undergoes unidirectional chiral inversion to the active S-(+)-enantiomer.[1][3] Both enantiomers are then metabolized, primarily through hydroxylation.

The key enzyme responsible for the hydroxylation of ibuprofen is CYP2C9 .[1][5][6] This enzyme catalyzes the formation of 2-hydroxyibuprofen and 3-hydroxyibuprofen.[1][3][7][8] While other CYP enzymes like CYP2C8 may play a minor role, particularly in the metabolism of the R-enantiomer, CYP2C9 is the principal catalyst for the formation of the major oxidative metabolites.[3] Subsequently, 3-hydroxyibuprofen can be further oxidized to carboxy-ibuprofen by cytosolic dehydrogenases.[1]

The formation of this compound is a critical step in the clearance of ibuprofen. Genetic polymorphisms in the CYP2C9 gene can significantly impact the rate of ibuprofen metabolism.[5][9] Individuals with reduced-function alleles, such as CYP2C92 and CYP2C93, exhibit decreased clearance of ibuprofen, leading to higher plasma concentrations and an increased risk of adverse effects.[10] Therefore, monitoring this compound levels can provide a valuable phenotypic measure of CYP2C9 activity.

Ibuprofen Metabolism Pathway

Quantitative Data on Ibuprofen Metabolism

The following tables summarize key quantitative parameters related to ibuprofen metabolism and the formation of its metabolites.

Table 1: Pharmacokinetic Parameters of Ibuprofen

| Parameter | Value | Reference |

| Bioavailability (oral) | 80-100% | [11] |

| Protein Binding | >98% | [1][3] |

| Elimination Half-life | 2-4 hours | [11][12] |

| Time to Peak Plasma Concentration (oral) | 1-2 hours | [1] |

| R- to S-enantiomer Inversion | 50-65% | [1][3] |

Table 2: Major Ibuprofen Metabolites and Their Excretion

| Metabolite | Percentage of Administered Dose in Urine | Reference |

| Carboxy-ibuprofen (and acyl glucuronides) | ~37% | [1] |

| 2-Hydroxyibuprofen (and acyl glucuronides) | ~25% | [1] |

| 3-Hydroxyibuprofen | Small amounts detected | [1] |

| 1-Hydroxyibuprofen | Minor product | [3] |

| Unchanged Ibuprofen | <1% | [1][3] |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological matrices is essential for its use as a biomarker. The most common analytical techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).

General Experimental Workflow for LC-MS/MS Analysis

Detailed Methodology: LC-MS/MS Quantification of 2-Hydroxyibuprofen in Fungi Culture Medium

This protocol is adapted from a study on the biotransformation of ibuprofen and can be modified for other biological matrices.[13][14]

1. Sample Preparation: Liquid-Liquid Extraction

-

To 1 mL of the sample, add an internal standard (e.g., phenylbutazone).

-

Add 3 mL of a hexane-ethyl acetate (1:1, v/v) extraction solvent.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

-

Column: Chiralpak AS-H (150 x 4.6 mm, 5 µm particle size) for enantiomeric separation.

-

Mobile Phase: Hexane-isopropanol-trifluoroacetic acid (95:5:0.1, v/v/v).

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 8 °C.

-

Injection Volume: 20 µL.

3. Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Post-column Infusion: 10 mmol/L ammonium acetate in methanol at a flow rate of 0.3 mL/min to enhance signal.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ibuprofen, this compound, and the internal standard.

4. Calibration and Quantification

-

Prepare calibration standards and quality control samples in the appropriate matrix.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Alternative Method: HPLC with UV Detection

For routine analysis, HPLC with UV detection can be a cost-effective alternative to LC-MS/MS.

1. Sample Preparation:

-

Similar extraction procedures (LLE or SPE) as for LC-MS/MS can be employed.

2. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[12]

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detector set at the maximum absorbance wavelength of ibuprofen and its metabolites (e.g., around 220-230 nm).[15]

Conclusion

This compound serves as a crucial biomarker for elucidating the metabolic fate of ibuprofen. Its formation is predominantly mediated by CYP2C9, making its quantification a valuable tool for phenotyping this important drug-metabolizing enzyme. The analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to accurately measure this compound in various biological matrices. A thorough understanding of ibuprofen metabolism, facilitated by the analysis of biomarkers like this compound, is essential for optimizing therapeutic strategies, minimizing adverse drug reactions, and advancing the principles of personalized medicine.

References

- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. uspharmacist.com [uspharmacist.com]

- 6. helix.com [helix.com]

- 7. researchgate.net [researchgate.net]

- 8. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic activity of 38 CYP2C9 genotypes on ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Ibuprofen - Wikipedia [en.wikipedia.org]

- 12. jetir.org [jetir.org]

- 13. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analytical method development and validation of ibuprofen by uv spectroscopy [wisdomlib.org]

In Vivo Formation of Hydroxyibuprofen in Different Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo formation of hydroxyibuprofen, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, across various preclinical animal models. Understanding the species-specific differences in the metabolism of ibuprofen is crucial for the accurate interpretation of preclinical data and its extrapolation to human clinical trials. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Introduction to Ibuprofen Metabolism

Ibuprofen is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes, followed by conjugation. The major Phase I metabolic pathway is the hydroxylation of the isobutyl side chain, leading to the formation of this compound, predominantly 2-hydroxyibuprofen. This metabolite is further oxidized to carboxyibuprofen. Both ibuprofen and its metabolites can also undergo Phase II metabolism via glucuronidation. These metabolic pathways can vary significantly between different animal species, impacting the pharmacokinetic profile and potential toxicity of ibuprofen.

Metabolic Pathway of Ibuprofen to this compound

The primary pathway for the formation of this compound involves the action of cytochrome P450 enzymes, with CYP2C8 and CYP2C9 being the main isoforms responsible for the hydroxylation of ibuprofen.[1][2] The S-(+)-enantiomer of ibuprofen is preferentially metabolized by CYP2C9, while the R-(-)-enantiomer is a substrate for CYP2C8.[2]

Quantitative Analysis of this compound Formation

The formation and pharmacokinetic profile of this compound have been investigated in several animal models. However, the extent of its formation and its plasma concentrations can vary significantly between species.

Porcine Model (Pig)

The growing conventional pig has been proposed as a suitable preclinical model for pediatric studies due to physiological similarities with humans. A detailed study in pigs of different ages provides comprehensive pharmacokinetic data for 2-hydroxyibuprofen (2OH-IBU) following a 5 mg/kg body weight dose of ibuprofen.

Table 1: Pharmacokinetic Parameters of 2-Hydroxyibuprofen in Growing Conventional Pigs

| Age Group | Administration Route | Cmax (µg/mL) | Tmax (h) | AUC0→6h (µg·h/mL) | AUC Ratio (2OH-IBU/IBU) |

| 1 week | Intravenous (IV) | 0.28 ± 0.05 | 0.58 ± 0.20 | 0.77 ± 0.16 | 0.04 ± 0.01 |

| Oral (PO) | 0.20 ± 0.04 | 1.88 ± 0.83 | 0.76 ± 0.17 | 0.03 ± 0.01 | |

| 4 weeks | Intravenous (IV) | 0.55 ± 0.10 | 0.63 ± 0.25 | 1.83 ± 0.38 | 0.11 ± 0.02 |

| Oral (PO) | 0.51 ± 0.12 | 1.50 ± 0.54 | 2.15 ± 0.60 | 0.08 ± 0.01 | |

| 8 weeks | Intravenous (IV) | 0.57 ± 0.11 | 0.54 ± 0.18 | 1.66 ± 0.32 | 0.08 ± 0.02 |

| Oral (PO) | 0.44 ± 0.12 | 1.50 ± 0.54 | 1.77 ± 0.47 | 0.06 ± 0.01 | |

| 6-7 months | Intravenous (IV) | 0.40 ± 0.07 | 0.50 ± 0.00 | 1.15 ± 0.21 | 0.06 ± 0.01 |

| Oral (PO) | 0.35 ± 0.08 | 1.50 ± 0.54 | 1.34 ± 0.34 | 0.05 ± 0.01 | |

| Data presented as mean ± standard deviation. |

Rodent Models (Rat and Mouse)

Mice: There is a notable lack of specific pharmacokinetic data (Cmax, Tmax, AUC) for this compound in mice in the public domain. However, a study using chimeric mice with human hepatocytes demonstrated that the urinary metabolic profile of ibuprofen in these mice closely resembled that of humans, suggesting the formation of hydroxylated metabolites.[7]

Canine Model (Dog)

In dogs, the metabolism of ibuprofen shows a significant difference compared to other species. While this compound has been identified in the urine of dogs, it is reportedly not found in their plasma.[8][9] This suggests a different metabolic and/or clearance pathway for ibuprofen in this species. One study reported that 3-12% of an administered ibuprofen dose was recovered in the urine as metabolites, including hydroxy- and carboxyibuprofen.

Experimental Protocols for In Vivo this compound Formation Studies

The following section outlines a general experimental workflow for an in vivo study designed to investigate the formation of this compound in an animal model, based on methodologies reported in the literature.[4][5][10]

Animal Models and Dosing

-

Species: Male Sprague-Dawley rats are a commonly used model.[4]

-

Housing: Animals should be housed in appropriate metabolic cages to allow for the separate collection of urine and feces.

-

Dosing: Ibuprofen can be administered via oral gavage or intravenous injection. The dose can vary, but studies in rats have used doses ranging from 10 to 50 mg/kg.[4]

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Blood is typically collected from a cannulated artery or via retro-orbital sinus puncture into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) and the volume is recorded. Urine samples are also stored frozen until analysis.

Sample Preparation

-

Liquid-Liquid Extraction (LLE): A common method for extracting ibuprofen and its metabolites from plasma or urine. The sample is acidified, and the analytes are extracted into an organic solvent (e.g., a mixture of hexane and ethyl acetate). The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for analysis.[10]

-

Solid-Phase Extraction (SPE): An alternative to LLE that can provide cleaner extracts. The sample is loaded onto an SPE cartridge, which is then washed to remove interferences. The analytes are subsequently eluted with an appropriate solvent.

Analytical Quantification

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the sensitive and selective quantification of ibuprofen and this compound in biological matrices.

-

Chromatographic Separation: A chiral column (e.g., Chiralpak AS-H) can be used to separate the enantiomers of ibuprofen and its metabolites.[10] The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acid (e.g., trifluoroacetic acid).[10]

-

Mass Spectrometric Detection: Detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for ibuprofen and this compound are monitored to ensure specificity and accurate quantification.

-

Summary and Conclusion

The in vivo formation of this compound is a key metabolic pathway for ibuprofen in many preclinical animal models. However, significant species-specific differences exist. The pig appears to be a good metabolic model for humans, with quantifiable plasma concentrations of 2-hydroxyibuprofen. In rats, this compound is formed and can be detected in plasma and urine, although its clearance appears to be dose-dependent. Notably, in dogs, this compound is found in urine but is absent from plasma, indicating a different metabolic profile. For mice, there is a lack of published pharmacokinetic data for this compound.

These species-specific variations in metabolism are critical considerations for drug development professionals. The choice of animal model for preclinical safety and efficacy studies of ibuprofen and related compounds should be informed by an understanding of these metabolic differences. The experimental protocols outlined in this guide provide a framework for conducting robust in vivo studies to further elucidate the formation and disposition of this compound in various animal models. Further research is warranted to fill the existing data gaps, particularly for the mouse model, and to better understand the enzymatic and physiological basis for the observed species differences.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. The Intestinal and Biliary Metabolites of Ibuprofen in the Rat with Experimental Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose-dependent pharmacokinetics of ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Intestinal and Biliary Metabolites of Ibuprofen in the Rat with Experimental Hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Intestinal and Biliary Metabolites of Ibuprofen in the Rat with Experimental Hyperglycemia [mdpi.com]

- 7. Predictability of metabolism of ibuprofen and naproxen using chimeric mice with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The metabolism of ibuprofen. | Semantic Scholar [semanticscholar.org]

- 10. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of 3-Hydroxyibuprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyibuprofen is a primary oxidative metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. Formed predominantly in the liver through the action of cytochrome P450 enzymes, this metabolite is a key component in the pharmacokinetic profile of ibuprofen. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies related to 3-hydroxyibuprofen. The information presented is intended to support further research into the metabolism and potential biological activities of ibuprofen and its derivatives.

Chemical Structure and Identification

3-Hydroxyibuprofen is structurally similar to its parent compound, ibuprofen, with the addition of a hydroxyl group on the isobutyl side chain. This modification significantly impacts its polarity and subsequent metabolic fate.

Chemical Name (IUPAC): 2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid[1]

Synonyms: 3-hydroxy-ibuprofen, 2-[4-(3-Hydroxy-2-methylpropyl)phenyl]propionic acid, Ibuprofen Impurity 27[2]

Molecular Structure:

Caption: 2D Chemical Structure of 3-Hydroxyibuprofen.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 53949-54-5[1] |

| Molecular Formula | C₁₃H₁₈O₃[1][2] |

| Molecular Weight | 222.28 g/mol [1] |

| SMILES | CC(Cc1ccc(cc1)C(C)C(=O)O)CO[1] |

| InChI Key | HFAIHLSDLUYLQA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of 3-hydroxyibuprofen are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data are limited, predicted values provide useful estimates.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 385.2 ± 22.0 °C at 760 mmHg (Predicted) | Guidechem |

| Water Solubility | 0.321 mg/mL (Predicted) | DrugBank Online[3] |

| logP | 2.54 (Predicted) | DrugBank Online[3] |

| pKa (Strongest Acidic) | 4.57 (Predicted) | DrugBank Online[3] |

| pKa (Strongest Basic) | -2.6 (Predicted) | DrugBank Online[3] |

| Polar Surface Area | 57.53 Ų | DrugBank Online[3] |

| Rotatable Bond Count | 5 | DrugBank Online[3] |

Metabolism and Biosynthesis

3-Hydroxyibuprofen is a major metabolite of ibuprofen, formed through oxidation. This biotransformation is primarily mediated by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway of Ibuprofen to 3-Hydroxyibuprofen

Caption: Metabolic conversion of Ibuprofen to 3-Hydroxyibuprofen.

The primary enzyme responsible for the formation of 3-hydroxyibuprofen from ibuprofen is Cytochrome P450 2C9 (CYP2C9) . While other CYP isoforms can contribute to ibuprofen metabolism at higher concentrations, CYP2C9 is the principal catalyst for 3-hydroxylation. The hydroxy metabolites of ibuprofen are generally considered to be pharmacologically inactive.[4][5] Following its formation, 3-hydroxyibuprofen can be further metabolized, including through conjugation with glucuronic acid.

Experimental Protocols

Biological Production and Isolation of 3-Hydroxyibuprofen

This protocol is adapted from a method for the whole-cell biotransformation of ibuprofen to 3-hydroxyibuprofen using a recombinant fission yeast strain.

Objective: To produce and isolate 3-hydroxyibuprofen for use as an analytical standard.

Materials:

-

Recombinant fission yeast (Schizosaccharomyces pombe) strain co-expressing human CYP2C9 and NADPH-cytochrome P450 reductase (CPR).

-

Yeast culture medium.

-

Ibuprofen.

-

Preparative Thin-Layer Chromatography (TLC) plates.

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column.

-

Solvents for TLC and HPLC (e.g., ethyl acetate, hexane, acetonitrile, water, trifluoroacetic acid).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization.

Procedure:

-

Cultivation of Recombinant Yeast:

-

Inoculate the recombinant yeast strain into a suitable culture medium.

-

Grow the culture under optimal conditions (e.g., temperature, shaking) to a desired cell density.

-

-

Whole-Cell Biotransformation:

-

Introduce ibuprofen into the yeast culture to initiate the biotransformation.

-

Continue the incubation for a set period (e.g., 75 hours) to allow for the conversion of ibuprofen to 3-hydroxyibuprofen.

-

-

Extraction of Metabolites:

-

Separate the yeast cells from the culture medium by centrifugation.

-

Extract the metabolites from the supernatant using an appropriate organic solvent.

-

-

Purification:

-

Preparative TLC:

-

Concentrate the organic extract and apply it to preparative TLC plates.

-

Develop the plates using a suitable solvent system to separate the metabolites.

-

Scrape the band corresponding to 3-hydroxyibuprofen and elute the compound from the silica.

-

-

Preparative HPLC:

-

Further purify the eluted compound using a preparative HPLC system.

-

Collect the fractions containing 3-hydroxyibuprofen.

-

-

-

Characterization and Quantification:

-

Confirm the identity and purity of the isolated 3-hydroxyibuprofen using LC-MS and NMR spectroscopy.

-

Quantify the yield of the purified metabolite.

-

Experimental Workflow for Production and Isolation

Caption: Workflow for the biological production and isolation of 3-hydroxyibuprofen.

Analytical Methodologies

The detection and quantification of 3-hydroxyibuprofen in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the separation of ibuprofen and its metabolites. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). UV detection can be employed, but for higher sensitivity and specificity, coupling with mass spectrometry is preferred.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are the methods of choice for the sensitive and selective quantification of 3-hydroxyibuprofen in complex biological samples such as plasma and urine.[6] Electrospray ionization (ESI) is a commonly used ionization technique. The method involves sample preparation, often by liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.

Table 3: Example LC-MS Parameters for Metabolite Analysis

| Parameter | Description |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 stationary phase |

| Mobile Phase | Gradient elution with water and acetonitrile, often with a formic acid modifier |

| Ionization | Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds |

| Mass Spectrometry | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Detection Mode | Selected Reaction Monitoring (SRM) for quantification |

Pharmacological and Toxicological Profile

Pharmacology

The hydroxylated metabolites of ibuprofen, including 3-hydroxyibuprofen, are generally considered to be pharmacologically inactive.[4][5][6] The anti-inflammatory and analgesic effects of ibuprofen are attributed to the parent drug's inhibition of cyclooxygenase (COX) enzymes.

Toxicology

Specific toxicological data for 3-hydroxyibuprofen are not extensively available. As a metabolite of a widely used and generally safe drug, it is not expected to have significant toxicity at therapeutic doses of ibuprofen. However, like the parent compound, it is excreted renally, and its clearance may be affected by renal function. The GHS classification indicates that it may be harmful if swallowed.[2]

Conclusion

3-Hydroxyibuprofen is a key metabolite in the biotransformation of ibuprofen, primarily formed by the action of CYP2C9. Its chemical structure and physicochemical properties have been characterized, although further experimental data would be beneficial. The production of 3-hydroxyibuprofen as an analytical standard is achievable through biotransformation, and sensitive analytical methods exist for its quantification in biological fluids. While considered pharmacologically inactive, a thorough understanding of its formation and clearance is essential for a complete picture of ibuprofen's pharmacokinetics. This guide provides a foundational resource for researchers and professionals in the field of drug metabolism and development.

References

- 1. 3-Hydroxyibuprofen | C13H18O3 | CID 71312545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

Preliminary In Vitro Studies on Hydroxyibuprofen: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of hydroxyibuprofen, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While extensive research has elucidated the pharmacological activity of the parent compound, ibuprofen, this document focuses on the available in vitro data concerning its hydroxylated metabolites. The information presented herein is intended to support further research and development in the fields of drug metabolism and pharmacology.

Introduction to this compound

Ibuprofen undergoes extensive metabolism in the body, primarily through oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites.[1] The major hydroxylated metabolites are 2-hydroxyibuprofen and 3-hydroxyibuprofen.[1][2][3] These metabolites, along with carboxy-ibuprofen, are the main forms in which ibuprofen is excreted in the urine.[1] Understanding the biological activity of these metabolites is crucial for a comprehensive understanding of ibuprofen's overall pharmacological and toxicological profile.

In Vitro Pharmacological Activity

A critical aspect of characterizing drug metabolites is determining their own pharmacological activity. In the case of this compound, in vitro studies and pharmacological reviews have indicated that the hydroxylated and carboxylated metabolites of ibuprofen exhibit no apparent pharmacological activity.[3] The primary mechanism of action of ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][4] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The available evidence suggests that the metabolic conversion of ibuprofen to this compound represents a pathway for detoxification and elimination rather than the generation of active therapeutic compounds.

Experimental Protocols: Ibuprofen Metabolism

While direct in vitro activity studies on this compound are not prevalent in the literature due to its limited pharmacological action, the protocols for studying its formation via ibuprofen metabolism are well-established.

In Vitro Metabolism of Ibuprofen using Human Liver Microsomes

A common in vitro method to study the formation of this compound involves incubating ibuprofen with human liver microsomes, which are a rich source of CYP enzymes.

-

Materials:

-

Ibuprofen

-

Human liver microsomes (commercially available)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

-

Procedure:

-

Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and ibuprofen in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the presence of this compound metabolites using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Signaling and Metabolic Pathways

The formation of this compound is a key step in the metabolic clearance of ibuprofen. This process is primarily mediated by specific cytochrome P450 enzymes.

Ibuprofen Metabolism to this compound

The following diagram illustrates the metabolic pathway from ibuprofen to its hydroxylated metabolites. The primary enzymes responsible for this biotransformation are CYP2C9 and, to a lesser extent, CYP2C8.[1][5]

References

Methodological & Application

Application Note: Simultaneous Quantification of Ibuprofen and its Active Metabolite, Hydroxyibuprofen, in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ibuprofen and its primary active metabolite, 2-hydroxyibuprofen, in human plasma. The described protocol is tailored for researchers, scientists, and professionals in drug development and clinical research who require accurate pharmacokinetic analysis. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, and accuracy, demonstrating its suitability for high-throughput bioanalysis.

Introduction

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain, fever, and inflammation. Following administration, ibuprofen is extensively metabolized in the body, primarily by cytochrome P450 enzymes, into several metabolites. The major active metabolite is 2-hydroxyibuprofen, and the simultaneous quantification of both the parent drug and this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for a validated LC-MS/MS method to achieve this.

Experimental Protocols

Materials and Reagents

-

Ibuprofen and 2-hydroxyibuprofen reference standards

-

Ibuprofen-d3 (Internal Standard, IS)

-

Human plasma (K2-EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

-

Analytical column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent

-

Microcentrifuge tubes

-

Pipettes and general laboratory equipment

-

Vortex mixer and centrifuge

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw human plasma samples and standards to room temperature.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the working Internal Standard solution (Ibuprofen-d3 in 50% methanol).

-

Add 50 µL of 0.1% formic acid to acidify the sample.

-

Add 600 µL of extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v).

-

Vortex the tubes for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (50:50 Methanol:Water with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is performed on a C18 column with gradient elution, and the analytes are detected by a mass spectrometer operating in negative ion mode.

LC Parameters:

| Parameter | Value |

| Column | Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Vol. | 5 µL |

| Column Temp. | 40°C |

| Gradient | 40% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, re-equilibrate |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

Data Presentation

MRM Transitions

The following MRM transitions were used for the quantification and confirmation of the analytes and the internal standard.[1][2]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| Ibuprofen | 205.1 | 161.1 | -12 | Negative |

| 2-Hydroxyibuprofen | 221.1 | 177.1 | -15 | Negative |

| Ibuprofen-d3 (IS) | 208.1 | 164.1 | -12 | Negative |

Method Validation Summary

The method was validated according to established bioanalytical guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Linearity and Range [1][3]

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| Ibuprofen | 0.05 - 36 | > 0.99 |

| 2-Hydroxyibuprofen | 0.05 - 7.5 | > 0.99 |

Table 2: Precision and Accuracy [1][3]

| Analyte | QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Ibuprofen | LQC | 0.15 | < 5% | < 5% | 95 - 105% |

| MQC | 9.0 | < 5% | < 5% | 92 - 104% | |

| HQC | 30.0 | < 5% | < 5% | 93 - 102% | |

| 2-Hydroxyibuprofen | LQC | 0.15 | < 15% | < 15% | 85 - 115% |

| MQC | 3.0 | < 15% | < 15% | 85 - 115% | |

| HQC | 6.0 | < 15% | < 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect [1]

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Ibuprofen | 78.4 - 80.9% | Negligible |

| 2-Hydroxyibuprofen | > 80% | Negligible |

| Ibuprofen-d3 (IS) | ~80% | Negligible |

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and efficient tool for the simultaneous quantification of ibuprofen and 2-hydroxyibuprofen in human plasma. The simple liquid-liquid extraction protocol and rapid chromatographic runtime make it suitable for high-throughput analysis in pharmacokinetic studies and other drug development applications. The method meets the standard requirements for bioanalytical method validation, ensuring high-quality data for research purposes.

References

- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Separation of Hydroxyibuprofen Enantiomers by HPLC Using a Chiralpak Column: Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the stereoselective analysis of drug metabolites is crucial for understanding their pharmacological and toxicological profiles. This document provides a detailed application note and protocol for the chiral separation of hydroxyibuprofen enantiomers, the major metabolites of ibuprofen, using High-Performance Liquid Chromatography (HPLC) with a Chiralpak column.

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a chiral compound administered as a racemic mixture. Its metabolites, including this compound, are also chiral. The enantiomers of these metabolites can exhibit different biological activities and metabolic fates. Therefore, a reliable method for their chiral separation is essential for pharmacokinetic and metabolic studies. Polysaccharide-based chiral stationary phases (CSPs), such as those in Chiralpak columns, are highly effective for the enantiomeric resolution of a wide range of compounds, including NSAIDs and their metabolites. This application note focuses on a validated method for the separation of this compound enantiomers using a Chiralpak column.

Data Presentation

The following table summarizes the quantitative data for the chiral separation of 2-hydroxyibuprofen enantiomers based on a validated HPLC method.

| Parameter | Value |

| Analyte | 2-Hydroxyibuprofen Enantiomers |

| Column | Chiralpak AS |

| Mobile Phase | n-Hexane : Isopropanol (95:5, v/v) with 0.05% Trifluoroacetic Acid |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 230 nm |

| Quantification Limit | 5 µg/mL for each stereoisomer[1] |

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound enantiomers.

Materials and Reagents

-

Racemic this compound standard

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol

-

Trifluoroacetic acid (TFA)

-

Sample solvent: Mobile phase or a compatible solvent

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Column: Chiralpak AS column. Other polysaccharide-based Chiralpak columns (e.g., AD, IA, IB) may also be screened for optimal separation.

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a 95:5 volume-to-volume ratio. Add trifluoroacetic acid to a final concentration of 0.05%. For example, to prepare 1 L of mobile phase, mix 950 mL of n-hexane, 50 mL of isopropanol, and 0.5 mL of TFA. Degas the mobile phase before use.

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: Ambient or controlled at 25 °C for better reproducibility.

-

Detection: UV detection at 230 nm.

-

Injection Volume: 10-20 µL, depending on the sample concentration and instrument sensitivity.

Sample Preparation

-

Standard Solution: Prepare a stock solution of racemic this compound in the sample solvent. Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linear range of the assay.

-

Biological Samples (e.g., Urine): Sample preparation for biological matrices may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analytes. A previously reported method utilized solid-phase microextraction (SPME) for urine samples before HPLC analysis.[1]

HPLC Analysis Procedure

-

Equilibrate the Chiralpak AS column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard or sample solution into the HPLC system.

-

Run the analysis under the specified isocratic conditions.

-

Monitor the separation at 230 nm.

-

Identify the peaks corresponding to the two this compound enantiomers based on their retention times.

-

Quantify the enantiomers by integrating the peak areas.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers.

Caption: Workflow for the chiral HPLC analysis of this compound enantiomers.

Principle of Chiral Separation

The following diagram illustrates the mechanism of enantiomeric separation on a Chiralpak stationary phase.

Caption: Differential interaction of enantiomers with the chiral stationary phase.

References

Application Note: High-Throughput GC-MS Analysis of Hydroxyibuprofen Following MSTFA Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of hydroxyibuprofen, a major metabolite of ibuprofen, in biological matrices using gas chromatography-mass spectrometry (GC-MS) following derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This protocol is designed for high-throughput screening and metabolic studies in drug development, offering excellent accuracy and precision.

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. This compound is one of its primary active metabolites, and its quantification is crucial for pharmacokinetic and pharmacodynamic studies. Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. However, polar analytes like this compound require derivatization to increase their volatility and improve chromatographic separation. MSTFA is a highly effective silylating agent that replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group, rendering the molecule suitable for GC-MS analysis. This document provides a detailed protocol for sample preparation, derivatization, and GC-MS analysis of this compound.

Data Presentation

The following table summarizes the quantitative data for the GC-MS analysis of TMS-derivatized this compound. The data is compiled from various studies employing similar methodologies.

| Parameter | Value | Reference |

| Retention Time (min) | Approximately 10-15 (column and temperature program dependent) | General GC-MS knowledge |

| Quantitation Ions (m/z) | To be determined empirically, but likely fragments of di-TMS-hydroxyibuprofen | Inferred from structure |

| Linearity Range | 0.05 - 10 µg/mL | [1][2] |

| Limit of Detection (LOD) | ~0.01 µg/mL | [3] |

| Limit of Quantification (LOQ) | ~0.05 µg/mL | [1][3] |

| Intra-day Precision (%RSD) | < 5% | [1] |

| Inter-day Precision (%RSD) | < 10% | [1] |

| Recovery (%) | > 90% | [1] |

Experimental Protocols

Materials and Reagents

-

This compound standard (analytical grade)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (anhydrous)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Internal Standard (e.g., deuterated ibuprofen or a structurally similar compound)

-

Biological matrix (e.g., plasma, urine)

-

Phosphate buffer (pH 7)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5MS)

Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard solution.

-

Add 2 mL of phosphate buffer (pH 7) and vortex for 30 seconds.

-

Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 3-5) with another 5 mL of ethyl acetate and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

Derivatization with MSTFA

-

To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the mixture at 60°C for 30 minutes in a heating block or oven.

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical needs. Characteristic ions for TMS-derivatized this compound should be determined by analyzing a standard solution in full scan mode.

Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Derivatization of this compound with MSTFA.

Conclusion

The described GC-MS method with MSTFA derivatization provides a reliable and sensitive approach for the quantification of this compound in biological samples. This protocol is well-suited for applications in drug metabolism research and clinical monitoring, offering the necessary performance for demanding analytical tasks. The clear workflow and robust nature of the derivatization reaction contribute to the method's reproducibility and accuracy.

References

- 1. A rapid and sensitive method for the quantitative analysis of ibuprofen and its metabolites in equine urine samples by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

Application Note: High-Resolution Mass Spectrometry for the Identification of Unknown Hydroxyibuprofen Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body.[1][2] The primary metabolic pathways involve oxidation mediated by cytochrome P450 enzymes, primarily CYP2C9 and CYP2C8, leading to the formation of hydroxylated and carboxylated metabolites.[1][3] The major metabolites found in urine are carboxyibuprofen and 2-hydroxyibuprofen, with 1-hydroxy and 3-hydroxyibuprofen also being detected.[1][2] While the main metabolic pathways of ibuprofen have been studied, the potential for the formation of further, currently unknown, metabolites from primary hydroxyibuprofen species exists. Identifying these unknown metabolites is crucial for a comprehensive understanding of ibuprofen's biotransformation, potential drug-drug interactions, and a complete safety profile.

High-resolution mass spectrometry (HRMS), particularly in combination with liquid chromatography (LC), offers the analytical power required for the discovery and structural elucidation of novel drug metabolites. The high mass accuracy and resolution of HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap systems, enable the determination of elemental compositions for precursor and fragment ions, providing a high degree of confidence in metabolite identification.[4]

This application note provides a detailed protocol for the use of high-resolution mass spectrometry to identify unknown this compound metabolites in biological matrices.

Experimental Protocols

Sample Preparation: Extraction of Ibuprofen and its Metabolites from Human Urine and Plasma